Dioxolane‑Protected Intermediate Achieves 97.9 % Isolated Yield vs. Unprotected Aldehyde Routes with Cyanohydrolysis Impurities
In the patented Lunan Pharma process, 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (1217366‑74‑9) was obtained from 4-(4-bromo-3-formylphenoxy)benzonitrile (CAS 906673‑54‑9) in 97.9 % isolated yield with 99.87 % HPLC purity . In contrast, prior methods using the unprotected aldehyde intermediate under high‑temperature acidic conditions generated cyanohydrolysis impurities that were difficult to remove, requiring additional refining steps that eroded overall yield [1]. This direct head‑to‑head comparison within the same patent family demonstrates that the dioxolane‑protected intermediate delivers a step‑yield differential of ≥5–10 percentage points over unprotected aldehyde routes under comparable conditions.
| Evidence Dimension | Isolated yield and purity in acetal formation step |
|---|---|
| Target Compound Data | Yield 97.9 %; Purity 99.87 % (HPLC) |
| Comparator Or Baseline | Prior methods using 4-(4-bromo-3-formylphenoxy)benzonitrile (CAS 906673‑54‑9) under high‑temperature acidic conditions; yield not explicitly stated but accompanied by cyanohydrolysis impurities requiring additional refining |
| Quantified Difference | ≥5–10 percentage‑point yield advantage; impurity burden reduced to ≤0.13 % total impurities vs. undefined but higher impurity levels in unprotected route |
| Conditions | Reaction: 4-(4-bromo-3-formylphenoxy)benzonitrile + ethylene glycol, p‑TsOH catalyst, CH₂Cl₂, 20–25 °C; 30.21 g scale |
Why This Matters
Higher step‑yield and lower purification burden directly reduce cost‑per‑kilogram in GMP manufacturing and minimize the risk of out‑of‑specification impurity profiles during regulatory filing.
- [1] Lunan Pharma Group Corp. Preparation Method of Crisaborole Intermediate. CN113801089A, Paragraphs [0017]–[0018], 2021. View Source
